1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the use of an azide and an alkyne, which, in the presence of a copper catalyst, form the triazole ring . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and antimalarial activities.
Mechanism of Action
The mechanism of action of 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease . The compound’s triazole ring allows it to form hydrogen bonds and other interactions with the target enzyme, enhancing its inhibitory effects .
Comparison with Similar Compounds
1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole: Similar in structure but with a benzyl group instead of a phenyl group.
1-Phenyl-1H-1,2,3-triazole: Lacks the benzotriazole moiety, making it less complex.
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its dual triazole-benzotriazole structure, which provides a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
1-[(4-phenyltriazol-1-yl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-2-6-12(7-3-1)14-10-20(18-17-14)11-21-15-9-5-4-8-13(15)16-19-21/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJOKAWSCSPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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